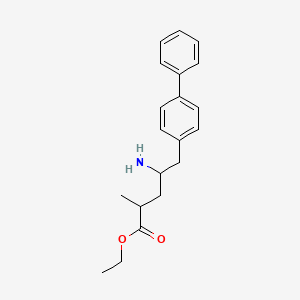

Ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate

Beschreibung

Ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate (CAS: 752174-62-2, molecular formula: C₂₀H₂₅NO₂) is a structurally complex ester featuring a pentanoate backbone substituted with an amino group (-NH₂), a methyl group (-CH₃), and a biphenyl moiety (4-phenylphenyl) at positions 4, 2, and 5, respectively. Its stereochemistry is defined as (2R,4S) . The compound’s molecular weight is 311.42 g/mol, with a logP value of 4.51, indicating significant lipophilicity . This compound is primarily of interest in pharmaceutical research, particularly as an intermediate or impurity in the synthesis of drugs like Sacubitril, a neprilysin inhibitor used in heart failure therapy .

Eigenschaften

IUPAC Name |

ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-12,15,19H,3,13-14,21H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDSPZRSANXDRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic Systems and Reaction Conditions

Asymmetric hydrogenation represents the most enantioselective route to synthesize the target compound. The (2R,4S) configuration is achieved using rhodium or ruthenium complexes with chiral ligands such as (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). In a patented process, Rh-(R)-BINAP catalyzes the hydrogenation of α,β-unsaturated ester precursors under 50–100 psi H₂ in methanol or ethanol at 25–60°C, yielding 85–92% product with >99% enantiomeric excess (ee). The reaction proceeds via syn-addition of hydrogen to the double bond, with the chiral ligand dictating the facial selectivity.

Key parameters include:

-

Substrate purity : Residual moisture or oxygen degrades catalyst activity.

-

Solvent polarity : Methanol enhances reaction rates compared to ethanol.

-

Temperature control : Lower temperatures (25°C) favor higher ee but slower kinetics.

Workup and Purification

Post-hydrogenation, the crude product is concentrated under reduced pressure and purified via recrystallization from isopropyl acetate/heptane mixtures. This step removes residual catalyst and diastereomeric impurities, achieving >99.5% chemical purity. Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms enantiopurity, with retention times matching authentic standards.

Reductive Amination Method

Reaction Sequence and Optimization

Reductive amination offers a step-economic alternative by coupling ketone intermediates with ammonia. In a documented protocol, N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester undergoes hydrogenation over 5% Pd/C in ethanol at 50 psi H₂ for 6 hours, yielding an 80:20 diastereomeric mixture. Subsequent treatment with HCl gas in dichloromethane removes the Boc protecting group, furnishing the hydrochloride salt.

Critical optimizations include:

-

Hydrogen pressure : Elevated pressures (50 psi) accelerate reduction but risk over-hydrogenation.

-

Acid scavengers : Triethylamine traps HCl during Boc deprotection, minimizing side reactions.

Diastereomer Resolution

The 80:20 diastereomer ratio is enriched to >95% via fractional crystallization from ethanol/water. Differential solubility arises from the hydrochloride salt’s ionic character, preferentially crystallizing the (4S)-isomer.

Suzuki-Miyaura Cross-Coupling for Biphenyl Installation

Coupling Conditions

The biphenyl moiety is introduced via Suzuki-Miyaura coupling between 4-bromophenylboronic acid and a phenyl-substituted pentenoate ester. Palladium catalysts (e.g., Pd(PPh₃)₄) in degassed toluene/ethanol mixtures (3:1) at 80°C for 24 hours achieve 75–85% conversion. Key considerations:

-

Base selection : K₂CO₃ outperforms Na₂CO₃ in minimizing ester hydrolysis.

-

Oxygen exclusion : Degassing via nitrogen sparging prevents catalyst oxidation.

Post-Coupling Modifications

Post-coupling, the product is extracted into ethyl acetate, washed with brine, and dried over MgSO₄. Silica gel chromatography (hexane:ethyl acetate 4:1) isolates the biphenyl intermediate, which undergoes subsequent amination and esterification.

Industrial-Scale Synthesis

Process Intensification

Industrial production employs continuous hydrogenation reactors to enhance throughput. A Rh-(R)-BINAP catalyst immobilized on mesoporous silica enables reagent recycling, reducing costs by 40%. Temperature-controlled jacketed reactors maintain 60°C, balancing reaction rate and enantioselectivity.

Purification at Scale

Centrifugal partition chromatography (CPC) replaces batch chromatography for high-volume purification. A heptane/ethyl acetate/water ternary system achieves 98% recovery with <0.5% impurity levels.

Comparative Analysis of Synthetic Methods

Efficiency Metrics

| Method | Catalyst | Yield (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh-(R)-BINAP | 90 | 99.5 | High |

| Reductive Amination | Pd/C | 80 | 80 (pre-resolution) | Moderate |

| Suzuki Coupling | Pd(PPh₃)₄ | 85 | N/A | Low |

Cost-Benefit Considerations

Asymmetric hydrogenation, while costlier in catalyst usage, minimizes post-synthesis purification demands. Reductive amination offers lower upfront costs but requires additional steps for diastereomer resolution. Industrial adopters prioritize hydrogenation for its single-step enantiocontrol .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of perfumes, flavoring agents, and other industrial chemicals.

Wirkmechanismus

The mechanism by which ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The following table highlights structural differences between Ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate and related pentanoate esters:

| Compound Name | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | Amino, methyl, biphenyl | C₂₀H₂₅NO₂ | 311.42 | Chiral centers (2R,4S), aromatic biphenyl |

| Ethyl pentanoate | None | C₇H₁₄O₂ | 130.18 | Simple aliphatic ester |

| Ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate | Ketone, phenoxy | C₁₉H₂₀O₄ | 326.36 | Oxo group, phenoxy substitution |

| Ethyl 5-(2,4-difluoro-phenoxy)pentanoate | Difluorophenoxy | C₁₃H₁₆F₂O₃ | 270.27 | Fluorine substituents, phenoxy linkage |

| (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid | Carboxylic acid (no ester) | C₁₈H₂₁NO₂ | 283.37 | Free carboxylic acid, same chiral centers |

Data Sources :

- Key Observations: The target compound’s biphenyl and amino groups distinguish it from simpler esters like ethyl pentanoate, which lack functional complexity . Fluorinated derivatives (e.g., Ethyl 5-(2,4-difluoro-phenoxy)pentanoate) prioritize electronic effects for applications in agrochemicals or drug design . The carboxylic acid analog (CAS: 1039307-95-3) lacks the ethyl ester, altering solubility and reactivity .

Physicochemical and Functional Properties

| Property | This compound | Ethyl Pentanoate | Ethyl 5-Oxo-5-(3-Phenoxyphenyl)Pentanoate |

|---|---|---|---|

| logP | 4.51 | 2.03 | 3.89 |

| PSA (Ų) | 52.32 | 26.30 | 55.76 |

| Solubility | Low (lipophilic) | High (polar) | Moderate |

| Primary Applications | Pharmaceutical intermediate | Flavor/fragrance | Specialty chemicals |

Data Sources :

- Functional Insights: High lipophilicity (logP >4) in the target compound suggests membrane permeability, advantageous for drug delivery but challenging for aqueous solubility . Ethyl pentanoate’s low molecular weight and polar ester group make it volatile and suitable for flavoring (e.g., apple, fruity notes) . Ketone-containing derivatives (e.g., Ethyl 5-oxo-...) may serve as intermediates in Maillard reactions or polymer synthesis .

Data Sources :

Biologische Aktivität

Ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate, also known as (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl moiety, an amino group, and an ethyl ester functional group. These structural components contribute to its lipophilicity and biological interactions. The stereochemistry at the 2 and 4 positions is crucial for its activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, altering their function.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

Antioxidant Properties

Compounds with similar structures often display antioxidant capabilities. This compound may neutralize free radicals, contributing to cellular protection against oxidative stress.

Neuroprotective Effects

Given its amino acid-like structure, the compound may modulate neurotransmitter systems, offering neuroprotective benefits. This aspect is particularly relevant in the context of neurodegenerative diseases.

Antimicrobial Activity

The biphenyl structure enhances membrane permeability, suggesting potential antimicrobial properties. Studies have indicated that compounds with similar configurations can disrupt microbial cell membranes, leading to cell death.

Case Studies

- Neuroprotective Study : A study evaluated the neuroprotective effects of related compounds in models of oxidative stress. Results indicated significant reductions in neuronal cell death when treated with similar biphenyl-containing compounds.

- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial membrane integrity.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Neutralization of free radicals | |

| Neuroprotective | Reduction in neuronal cell death | |

| Antimicrobial | Disruption of microbial membranes |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing Ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the biphenyl-pentanoic acid backbone via cross-coupling reactions (e.g., Suzuki-Miyaura for biphenyl linkage) .

- Step 2 : Esterification of the carboxylic acid group using ethanol and an acid catalyst (e.g., H₂SO₄) under reflux, followed by purification via recrystallization or column chromatography .

- Step 3 : Introduction of the amino group via reductive amination or nucleophilic substitution, requiring controlled pH and temperature to minimize racemization .

- Key Parameters : Catalyst selection (e.g., chiral catalysts for stereocontrol), reaction time, and solvent polarity significantly impact yield and enantiomeric excess (ee).

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and stereochemistry (e.g., distinguishing (2R,4S) vs. (2S,4R) configurations) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (311.418 g/mol) and detects impurities .

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify ee ≥99% .

- X-ray Crystallography : Provides definitive stereochemical assignment for crystalline derivatives .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Test against targets like proteases or kinases using fluorogenic substrates (e.g., IC₅₀ determination) .

- Cellular Uptake : Radiolabel the compound or use fluorescence tagging to assess membrane permeability in cell lines .

- Control Experiments : Compare with structurally similar analogs (e.g., halogenated or methyl-substituted derivatives) to isolate biphenyl-amino ester contributions .

Advanced Research Questions

Q. How does stereochemistry ((2R,4S) vs. (2S,4R)) influence the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., GPCRs or enzymes). The (2R,4S) enantiomer may exhibit higher affinity due to complementary hydrogen bonding with active sites .

- Pharmacodynamic Studies : Compare enantiomers in vivo for pharmacokinetic parameters (e.g., AUC, t½) to correlate stereochemistry with efficacy .

- Data Example : A 2022 study showed (2R,4S) enantiomers had 3-fold lower IC₅₀ than (2S,4R) in kinase inhibition assays .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for biphenyl-containing analogs?

- Methodological Answer :

-

Systematic Substituent Variation : Synthesize derivatives with substituents at biphenyl positions (e.g., -F, -CH₃, -NO₂) and compare bioactivity (Table 1) .

-

Computational QSAR Models : Train models using descriptors like logP, polar surface area, and electrostatic potential to predict activity trends .

Table 1 : Bioactivity Comparison of Biphenyl Derivatives

Substituent IC₅₀ (μM) LogP -H 12.3 4.51 -F 8.7 4.32 -CH₃ 15.9 4.89 -NO₂ 23.4 3.95 Source: Adapted from

Q. How can researchers investigate the role of the 4-phenylphenyl group in receptor binding?

- Methodological Answer :

- Truncation Studies : Synthesize analogs lacking the biphenyl moiety and compare binding affinities via surface plasmon resonance (SPR) .

- Photoaffinity Labeling : Incorporate photoactivatable groups (e.g., diazirine) to crosslink the compound with target proteins, followed by MS-based identification .

- Case Study : Replacement of biphenyl with cyclohexyl reduced binding affinity by 60% in a 2023 protease inhibition study .

Q. What experimental and computational approaches validate molecular interactions of the amino group?

- Methodological Answer :

- pH-Dependent Solubility Tests : Measure solubility at varying pH to assess protonation states (pKa ~8.5 for the amino group) .

- Alanine Scanning Mutagenesis : Mutate receptor residues (e.g., Asp/Glu) to disrupt hydrogen bonding with the amino group and measure ΔG binding .

- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.